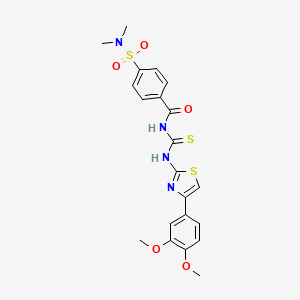![molecular formula C20H13Cl2N3O B2697865 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide CAS No. 391218-30-7](/img/structure/B2697865.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Properties
A series of nonpeptide angiotensin II receptor antagonists, related to N-(biphenylylmethyl)imidazoles, demonstrated potent antihypertensive effects upon oral administration. These compounds, including variations with acidic groups and tetrazole derivatives, were developed to treat hypertension, showcasing the therapeutic potential of structurally related compounds in cardiovascular health (Carini et al., 1991).
Herbicidal Activity
N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide represents a group of benzamides with herbicidal activity against annual and perennial grasses, indicating potential agricultural utility. This highlights the compound's role in enhancing agricultural practices by controlling unwanted vegetation (Viste et al., 1970).
Antimicrobial and Antifungal Activities
Compounds including N-substituted benzamides have been evaluated for their antimicrobial properties against gram-positive and gram-negative bacteria, as well as their antifungal capacities. The introduction of various substituent groups enhanced these activities, underscoring the importance of structural modification in developing potent antimicrobial agents (Desai et al., 2009).
Antineoplastic and Antimalarial Activities
Research into novel thiosemicarbazone derivatives containing the benzimidazole moiety has shown significant antimalarial activity, demonstrating the potential of benzimidazole derivatives in combating malaria. Additionally, certain compounds have exhibited good antineoplastic activity, highlighting their potential in cancer therapy (Divatia et al., 2014).
Electrophysiological Activity
Studies on N-substituted-4-(1H-imidazol-1-yl)benzamides revealed their efficacy as selective class III agents for cardiac electrophysiological activity. This suggests a potential application in developing treatments for arrhythmias, further illustrating the versatility of benzamides in medical research (Morgan et al., 1990).
Wirkmechanismus
Target of Action
It’s known that imidazole-containing compounds, which include n-(2-(1h-benzo[d]imidazol-2-yl)phenyl)-3,5-dichlorobenzamide, have a broad range of biological activities . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds have been found to interact with various targets, leading to a wide range of biological effects . For instance, some imidazole derivatives have been found to have anti-tubercular activity against Mycobacterium tuberculosis .
Biochemical Pathways
Imidazole-containing compounds have been found to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole-containing compounds have been found to have a wide range of biological effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The solubility of imidazole-containing compounds in water and other polar solvents can influence their action and efficacy .
Eigenschaften
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O/c21-13-9-12(10-14(22)11-13)20(26)25-16-6-2-1-5-15(16)19-23-17-7-3-4-8-18(17)24-19/h1-11H,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTZZHXVQMTWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC(=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

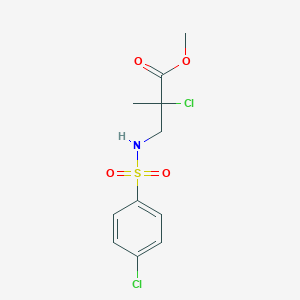
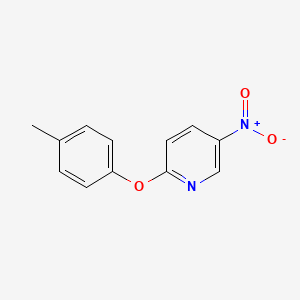
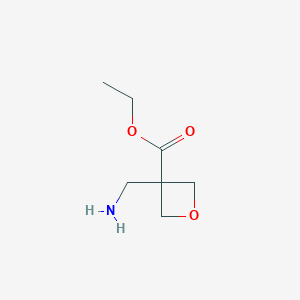
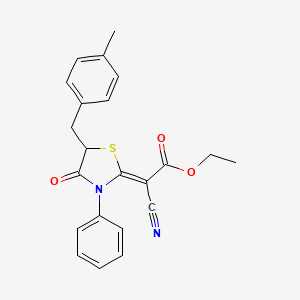

![2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine](/img/structure/B2697791.png)
![Tert-butyl N-(5-azaspiro[3.4]octan-7-ylmethyl)carbamate](/img/structure/B2697792.png)

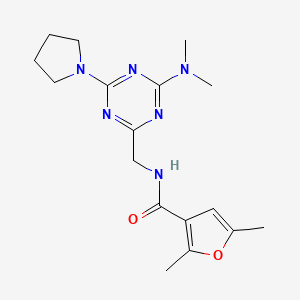

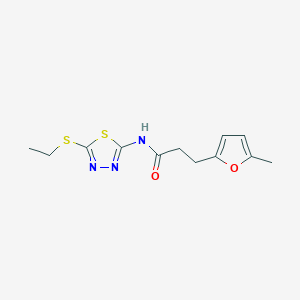
![2-Chloro-1-[4-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2697803.png)
![5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2697804.png)
